FAAH/MAGL-IN-3

Description

Structure

3D Structure

Properties

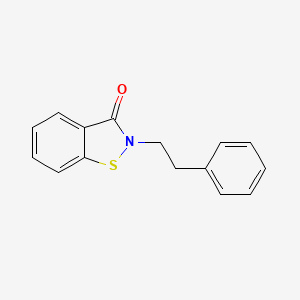

IUPAC Name |

2-(2-phenylethyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c17-15-13-8-4-5-9-14(13)18-16(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMUTUGUKRGYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dual FAAH/MAGL Inhibitors

Disclaimer: The specific compound "FAAH/MAGL-IN-3" is not described in the currently available scientific literature. This guide will therefore focus on the well-characterized, potent, and selective dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), JZL195 , as a representative example of this class of molecules. The data and methodologies presented are based on published findings for JZL195 and are intended to be illustrative of the mechanism and properties of a dual FAAH/MAGL inhibitor.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these endocannabinoids is tightly controlled by their synthesis on demand and rapid degradation by specific enzymes. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the hydrolysis of AEA, while Monoacylglycerol Lipase (MAGL) is the primary enzyme for 2-AG degradation in the nervous system.[1]

Dual inhibition of both FAAH and MAGL presents a therapeutic strategy to amplify endocannabinoid signaling by simultaneously elevating the levels of both AEA and 2-AG. This approach is hypothesized to produce a broader range of therapeutic effects, potentially with greater efficacy for certain conditions like chronic pain, than inhibiting either enzyme alone.[2][3] This document provides a detailed overview of the mechanism of action, quantitative data, and experimental protocols associated with a dual FAAH/MAGL inhibitor, using JZL195 as a model compound.

Mechanism of Action

A dual FAAH/MAGL inhibitor, such as JZL195, covalently binds to the active site serine residue of both FAAH and MAGL, thereby inactivating these enzymes. This inhibition prevents the breakdown of their respective endocannabinoid substrates, AEA and 2-AG.[4] The resulting accumulation of AEA and 2-AG in the synaptic cleft and surrounding tissues leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2.

The elevated levels of both endocannabinoids lead to a more profound and diverse range of physiological effects compared to the inhibition of a single enzyme. For instance, while inhibition of either FAAH or MAGL alone can produce analgesia, dual inhibition has been shown to induce a broader spectrum of CB1 receptor-mediated effects, including catalepsy and more potent antinociception, which are characteristic of direct CB1 agonists.

Caption: Signaling pathway of a dual FAAH/MAGL inhibitor.

Quantitative Data

The potency and selectivity of a dual FAAH/MAGL inhibitor are determined through various biochemical assays. The following tables summarize the quantitative data for JZL195.

Table 1: In Vitro Inhibitory Potency of JZL195

| Target Enzyme | Assay Type | IC₅₀ (nM) | Source |

|---|---|---|---|

| FAAH | Substrate Hydrolysis | 2 | |

| MAGL | Substrate Hydrolysis | 4 | |

| FAAH | Competitive ABPP | 13 |

| MAGL | Competitive ABPP | 19 | |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ABPP (Activity-Based Protein Profiling) is a chemical proteomic method to assess enzyme activity.

Table 2: Off-Target Activity of JZL195

| Potential Off-Target | Activity | IC₅₀ or Concentration Tested | Source |

|---|---|---|---|

| ABHD6 | Inhibition at higher concentrations | - | |

| NTE | Modest and incomplete inhibition | > 5 µM |

| Acetylcholinesterase | No inhibition | 100 µM | |

ABHD6 (α/β-hydrolase domain containing 6) is another enzyme that can hydrolyze 2-AG. NTE (Neuropathy target esterase) is a serine hydrolase implicated in neuronal health.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize dual FAAH/MAGL inhibitors.

This method is used to determine the potency and selectivity of an inhibitor against a family of enzymes in a complex biological sample.

Protocol:

-

Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation.

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the dual inhibitor (e.g., JZL195) or vehicle (DMSO) for 30 minutes at 37°C.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to each sample and incubated for another 30 minutes at 37°C. The probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.

-

SDS-PAGE: The reactions are quenched with SDS-PAGE loading buffer, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

In-Gel Fluorescence Scanning: The gel is scanned using a fluorescence scanner. The intensity of the fluorescent bands corresponding to FAAH and MAGL (and other serine hydrolases) is quantified. A decrease in fluorescence intensity compared to the vehicle control indicates inhibition by the compound.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for competitive ABPP.

This assay directly measures the catalytic activity of FAAH and MAGL and their inhibition.

Protocol:

-

Enzyme Source: Recombinant human or rodent FAAH or MAGL, or tissue homogenates (e.g., brain membranes) are used as the enzyme source.

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with various concentrations of the dual inhibitor for a defined period at 37°C.

-

Substrate Addition: The reaction is initiated by adding a known concentration of the radiolabeled or fluorescent substrate (e.g., [³H]AEA for FAAH or [³H]2-AG for MAGL).

-

Reaction Quenching: After a specific time, the reaction is stopped, typically by adding a solvent mixture to precipitate proteins and extract lipids.

-

Product Separation and Quantification: The product of the hydrolysis (e.g., [³H]arachidonic acid) is separated from the unreacted substrate using chromatography (e.g., TLC or HPLC). The amount of product is quantified by liquid scintillation counting or fluorescence detection.

-

Data Analysis: The rate of hydrolysis is calculated, and IC₅₀ values are determined by plotting the percentage of enzyme activity against the inhibitor concentration.

These assays are used to assess the physiological effects of the inhibitor in animal models.

1. Tail Immersion Test (for Analgesia)

Protocol:

-

Acclimation: Mice are acclimated to the testing room and handling procedures.

-

Baseline Measurement: The baseline tail-withdrawal latency is determined by immersing the distal third of the mouse's tail into a water bath maintained at a constant temperature (e.g., 52°C). The time taken for the mouse to flick its tail out of the water is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Drug Administration: The dual inhibitor or vehicle is administered to the mice (e.g., via intraperitoneal injection).

-

Post-Treatment Measurement: At various time points after administration, the tail-withdrawal latency is measured again.

-

Data Analysis: An increase in the tail-withdrawal latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

2. Catalepsy Bar Test

Protocol:

-

Apparatus: A horizontal bar is fixed at a specific height (e.g., 4 cm) above a surface.

-

Drug Administration: The dual inhibitor or vehicle is administered to the mice.

-

Catalepsy Measurement: At a set time after administration, the mouse's forepaws are gently placed on the bar. The time until the mouse removes both paws from the bar and returns to a normal posture is recorded. A maximum time (e.g., 180 seconds) is typically set.

-

Data Analysis: A longer time to correct the posture in the drug-treated group compared to the vehicle group is indicative of catalepsy.

Conclusion

Dual FAAH/MAGL inhibitors, exemplified by JZL195, represent a powerful pharmacological tool and a promising therapeutic strategy. By simultaneously blocking the degradation of both anandamide and 2-arachidonoylglycerol, these compounds produce a robust and broad enhancement of endocannabinoid signaling. This amplified signaling translates into significant physiological effects, including potent analgesia and other CNS-related activities. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of endocannabinoid pharmacology. Further research into this class of compounds will continue to elucidate the complex interplay of the endocannabinoid system and its therapeutic potential.

References

The Gatekeepers of Endocannabinoid Tone: A Technical Guide to FAAH and MAGL

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a pivotal role in regulating a vast array of physiological processes, including pain, mood, appetite, and memory. Central to the function of the ECS are the enzymes that control the spatial and temporal dynamics of its primary signaling lipids: N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG). This technical guide provides an in-depth exploration of the two key enzymes responsible for the degradation of these endocannabinoids: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Understanding the intricate roles of FAAH and MAGL is paramount for the development of novel therapeutics targeting the ECS for a multitude of pathological conditions.

Core Functions and Substrate Specificity

FAAH and MAGL are serine hydrolases that terminate the signaling of AEA and 2-AG, respectively, through hydrolytic degradation. Their distinct substrate preferences and cellular localizations allow for precise and independent regulation of these two key endocannabinoids.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane protein primarily localized to the postsynaptic neuron.[1] Its principal role is the hydrolysis of AEA into arachidonic acid and ethanolamine, thereby terminating AEA's effects at cannabinoid receptors (CB1 and CB2) and other targets.[2][3] While AEA is its most studied substrate, FAAH can also hydrolyze a range of other fatty acid amides, including oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), which are involved in the regulation of appetite and inflammation, respectively.[4][5]

Monoacylglycerol Lipase (MAGL) is primarily a presynaptic cytosolic enzyme that can associate with membranes. It is the main enzyme responsible for the degradation of 2-AG, hydrolyzing it into arachidonic acid and glycerol. Given that 2-AG is the most abundant endocannabinoid in the brain and a full agonist at both CB1 and CB2 receptors, MAGL plays a critical role in shaping synaptic transmission and plasticity. MAGL's activity not only regulates 2-AG signaling but also influences the pool of arachidonic acid available for the synthesis of pro-inflammatory prostaglandins.

Quantitative Data on Enzyme Kinetics and Inhibition

The development of selective inhibitors for FAAH and MAGL has been a major focus of research, offering a therapeutic strategy to enhance endogenous cannabinoid signaling in a more targeted manner than direct receptor agonists. The following tables summarize key quantitative data related to the enzymatic activity of FAAH and MAGL and the potency of various inhibitors.

Table 1: Kinetic Parameters of FAAH and MAGL

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Human FAAH | Anandamide | 25.3 ± 14.2 | 0.29 ± 0.13 | |

| Rat FAAH | Anandamide | ~59-62 (fmol/mg/min) | - | |

| Human MAGL | 2-Arachidonoylglycerol | 9.7 ± 3.6 | - | |

| Human MAGL | 15d-PGJ2-G | 0.20 (mM) | 52.2 (µmol/min/mg) |

Table 2: Potency of Select FAAH Inhibitors

| Inhibitor | Species | IC50 (nM) | Ki (nM) | Notes | Source |

| URB597 | Human | 4.6 | - | Irreversible carbamate inhibitor. | |

| PF-3845 | Human | 7.2 | 230 | Irreversible piperidine urea inhibitor. | |

| JNJ-42165279 | Human | 70 | - | Reversible inhibitor. | |

| JNJ-1661010 | Human | 12 | - | Selective FAAH-1 inhibitor. | |

| BIA 10-2474 | - | Potent | - | Prolonged in vivo action. | |

| PF-04457845 | Human | 7.2 | - | Covalent inhibitor. | |

| OL-135 | - | - | - | Reversible inhibitor. | |

| Taxifolin | Human | 7200 | - | Natural product inhibitor. | |

| Silybin | Human | 5080 | - | Natural product inhibitor. |

Table 3: Potency of Select MAGL Inhibitors

| Inhibitor | Species | IC50 (nM) | Ki (nM) | Notes | Source |

| JZL184 | Mouse | 8 | - | Irreversible carbamate inhibitor. | |

| KML29 | Human | 5.9 | - | Irreversible carbamate inhibitor, highly selective. | |

| Elcubragistat (ABX-1431) | Human | 14 | - | Orally available, CNS-penetrant. | |

| JJKK 048 | Human | 0.214 | - | Highly selective and potent. | |

| MJN110 | Human | 9.1 | - | Orally active and selective. | |

| CAY10499 | Human | 144 | - | Non-selective, also inhibits FAAH. | |

| URB602 | Rat | 28000 | - | Early, less potent inhibitor. | |

| N-Arachidonylmaleimide | Human | 115 | - | Irreversible cysteine-directed inhibitor. |

Signaling Pathways

The synthesis and degradation of anandamide and 2-AG are tightly regulated processes involving multiple enzymatic steps. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways.

Caption: Anandamide (AEA) synthesis and degradation pathway.

Caption: 2-Arachidonoylglycerol (2-AG) synthesis and degradation pathway.

Detailed Experimental Protocols

Accurate measurement of FAAH and MAGL activity, as well as the quantification of their endogenous substrates, is fundamental to research in the endocannabinoid field. Below are detailed methodologies for key experiments.

Fluorometric FAAH Activity Assay

This protocol describes a common method for measuring FAAH activity using a fluorogenic substrate.

Principle: This assay utilizes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is specifically cleaved by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity in the sample.

Materials:

-

96-well white, flat-bottom microplate

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate (e.g., AAMCA)

-

Cell or tissue lysates containing FAAH

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

-

(Optional) FAAH positive control and known FAAH inhibitor

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in ice-cold FAAH Assay Buffer containing protease inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme. Determine the protein concentration of the lysate.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Sample Wells: A specific volume of cell lysate (e.g., containing 10-20 µg of protein).

-

Vehicle Control Wells: Lysate from vehicle-treated cells.

-

Inhibitor Control Wells: Lysate from untreated cells and a known FAAH inhibitor.

-

Blank (No Enzyme) Wells: FAAH Assay Buffer instead of cell lysate.

-

-

Reaction Initiation: Bring all wells to an equal volume with FAAH Assay Buffer. Initiate the reaction by adding the FAAH substrate to all wells.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence intensity per minute) for each well.

-

Subtract the rate of the blank wells from all other wells to correct for background fluorescence.

-

Normalize the FAAH activity to the protein concentration of the lysate (e.g., RFU/min/µg protein).

-

The inhibitory effect of a test compound is calculated as the percentage reduction in FAAH activity compared to the vehicle control.

-

MAGL Activity Assay

A common method for assessing MAGL activity involves a fluorometric assay similar to that for FAAH.

Principle: A specific fluorogenic substrate for MAGL is hydrolyzed by the enzyme to produce a fluorescent product. The rate of fluorescence generation is proportional to MAGL activity.

Materials:

-

96-well white, flat-bottom microplate

-

MAGL Assay Buffer

-

MAGL Fluorogenic Substrate

-

Cell or tissue lysates containing MAGL

-

Fluorescence microplate reader

-

(Optional) MAGL positive control and known MAGL inhibitor

Procedure: The procedure is analogous to the FAAH activity assay, with the substitution of MAGL-specific buffer, substrate, and controls.

Quantification of Endocannabinoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of anandamide and 2-AG in biological samples.

Principle: This method involves the extraction of endocannabinoids from the biological matrix, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

-

Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid, acetic acid)

-

Internal standards (deuterated analogs of AEA and 2-AG, e.g., AEA-d8, 2-AG-d8)

-

Extraction solvents (e.g., acetonitrile, ethyl acetate, or a mixture of chloroform and methanol)

-

Biological samples (e.g., brain tissue, plasma)

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples or use plasma/serum directly.

-

Add a known amount of the internal standards to the sample.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the lipids, including endocannabinoids. A common method involves protein precipitation with cold acetonitrile followed by centrifugation.

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a small volume of the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto a C18 column.

-

Use a gradient elution with a mobile phase system, for example, Mobile Phase A: 0.2% acetic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile. The gradient is designed to separate AEA and 2-AG from other lipids.

-

-

MS/MS Detection:

-

Use positive electrospray ionization (+ESI) mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., AEA: m/z 348.3 → 62.1; 2-AG: m/z 379.3 → 287.2).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of AEA and 2-AG standards with a fixed amount of internal standard.

-

Calculate the concentration of the endocannabinoids in the biological samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Conclusion

FAAH and MAGL are the primary metabolic sentinels of the endocannabinoid system, meticulously controlling the levels of anandamide and 2-AG. Their distinct roles and localization provide a sophisticated mechanism for regulating endocannabinoid signaling. The development of selective inhibitors for these enzymes has opened up new avenues for therapeutic intervention in a wide range of disorders, including anxiety, depression, pain, and neurodegenerative diseases. A thorough understanding of their biochemistry, kinetics, and the methodologies to study them is essential for any researcher or drug developer aiming to modulate the endocannabinoid system for therapeutic benefit. This guide provides a foundational technical overview to aid in these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Therapeutic Potential of Dual FAAH and MAGL Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system (ECS) has emerged as a pivotal regulator of numerous physiological and pathological processes, presenting a rich landscape for therapeutic intervention. Comprising cannabinoid receptors, their endogenous lipid ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, the ECS plays a crucial role in maintaining homeostasis. The two primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are primarily catabolized by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively.[1][2][3][4] This targeted degradation makes FAAH and MAGL prime targets for therapeutic strategies aimed at augmenting endocannabinoid signaling in a site- and time-specific manner.[4] While selective inhibition of either FAAH or MAGL has shown promise, the simultaneous inhibition of both enzymes offers a potentially more robust and comprehensive therapeutic approach, more closely mimicking the effects of direct cannabinoid receptor agonists but with a potentially wider therapeutic window. This guide provides an in-depth technical overview of the core principles, preclinical evidence, and experimental methodologies related to dual FAAH and MAGL inhibition.

The Endocannabinoid Signaling Pathway: The Role of FAAH and MAGL

The physiological effects of AEA and 2-AG are mediated primarily through the activation of cannabinoid receptors CB1 and CB2. The magnitude and duration of their signaling are tightly controlled by the rates of their biosynthesis and, critically, their degradation. FAAH is the primary enzyme responsible for hydrolyzing AEA, while MAGL is the principal enzyme for 2-AG degradation in the nervous system. By inhibiting these enzymes, the endogenous levels of AEA and 2-AG can be elevated, leading to enhanced activation of cannabinoid receptors and downstream signaling. Dual inhibition of both FAAH and MAGL leads to a significant and concurrent elevation of both AEA and 2-AG. This broad enhancement of the endocannabinoid tone is thought to underlie the synergistic therapeutic effects observed in various preclinical models.

Quantitative Preclinical Data

Dual FAAH/MAGL inhibitors have demonstrated significant therapeutic potential across a range of preclinical models, often exhibiting superior efficacy compared to selective inhibitors. The compound JZL195 is a well-characterized dual inhibitor and is frequently used in these studies.

Table 1: In Vitro Inhibitory Potency of JZL195

| Enzyme | IC₅₀ (nM) | Source |

| FAAH | 2 | |

| MAGL | 4 |

Table 2: In Vivo Effects of Dual vs. Selective Inhibition on Endocannabinoid Levels

| Treatment (Dose, i.p.) | Brain AEA Levels (Fold Increase) | Brain 2-AG Levels (Fold Increase) | Source |

| PF-3845 (10 mg/kg) | ~10 | No Change | |

| JZL184 (40 mg/kg) | No Change | ~8-10 | |

| JZL195 (20 mg/kg) | ~10 | ~8 |

Table 3: Comparative Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

| Compound | ED₅₀ for Anti-Allodynia (mg/kg) | ED₅₀ for Motor Incoordination (mg/kg) | Therapeutic Window (Motor ED₅₀ / Pain ED₅₀) | Source |

| JZL195 | ~10 | >40 | >4 | |

| WIN55212-2 (CB Agonist) | ~2.5 | ~2.5 | ~1 |

Table 4: Effects in the Cannabinoid Tetrad Test in Mice

| Treatment (Dose, i.p.) | Analgesia (Hot Plate) | Catalepsy (Bar Test) | Hypomotility (Open Field) | Hypothermia | Source |

| PF-3845 (10 mg/kg) | Partial | No | No | No | |

| JZL184 (40 mg/kg) | Partial | No | Yes | No | |

| JZL195 (20 mg/kg) | Full | Yes | Yes | No |

Note: "Full" indicates an effect comparable to direct CB1 agonists, while "Partial" indicates a statistically significant but lesser effect.

Therapeutic Areas of Interest

-

Pain Management : Dual FAAH/MAGL inhibition has shown robust analgesic effects in models of neuropathic, inflammatory, and visceral pain. This approach appears to have greater anti-allodynic efficacy than selective inhibition of either FAAH or MAGL alone and may possess a wider therapeutic window than direct cannabinoid receptor agonists. In a murine model of neuropathic pain, JZL195 produced a dose-dependent reduction in mechanical and cold allodynia with an ED50 at least four times lower than the dose that produced side effects. Dual inhibition has also been shown to counteract migraine-like pain in animal models, reducing trigeminal hyperalgesia and associated inflammatory mediators.

-

Neuroinflammation and Neuroprotection : By elevating endocannabinoid levels, dual inhibitors can modulate neuroinflammatory processes. This is particularly relevant for neurodegenerative diseases and traumatic brain injury. MAGL inhibition, in particular, has a dual benefit: it increases the anti-inflammatory endocannabinoid 2-AG while simultaneously reducing the production of pro-inflammatory arachidonic acid.

-

Anxiety and Mood Disorders : The role of dual FAAH/MAGL inhibition in anxiety is complex and appears to be model-dependent. While selective FAAH or MAGL inhibition often produces anxiolytic effects, some studies have found that the dual inhibitor JZL195 did not show anxiolytic efficacy and, in some contexts, increased anxiety-like behavior. This suggests that simultaneously elevating both AEA and 2-AG may not be beneficial for anxiety under all conditions, highlighting the nuanced regulation of the ECS in mood disorders.

Experimental Protocols and Methodologies

Detailed and standardized protocols are essential for the evaluation of dual FAAH/MAGL inhibitors.

4.1. Enzyme Activity Assays

-

Objective : To determine the in vitro or ex vivo inhibitory potency (e.g., IC₅₀) of a compound on FAAH and MAGL activity.

-

Protocol: Fluorometric FAAH Activity Assay

-

Sample Preparation : Homogenize tissue (e.g., brain, liver) or cells in ice-cold FAAH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

-

Reaction Setup : In a 96-well plate, add the sample supernatant, FAAH Assay Buffer, and varying concentrations of the test inhibitor.

-

Initiation : Add a non-fluorescent FAAH substrate (e.g., AMC-linked substrate) to all wells to initiate the reaction.

-

Measurement : Incubate at the appropriate temperature (e.g., 37°C) and measure the fluorescence increase (e.g., Ex/Em = 360/465 nm) over time. The rate of fluorescence increase is proportional to FAAH activity.

-

Data Analysis : Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control and determine the IC₅₀ value by non-linear regression.

-

-

Protocol: Radiometric MAGL/FAAH Activity Assay

-

Sample Preparation : Prepare brain membrane (for FAAH) and cytosolic (for MAGL) fractions by differential centrifugation.

-

Reaction Setup : Incubate the protein fractions with the test inhibitor at various concentrations.

-

Initiation : Add a radiolabeled substrate, such as [³H]AEA for FAAH or [³H]2-AG for MAGL.

-

Termination and Separation : Stop the reaction (e.g., with a chloroform/methanol mixture) and separate the radiolabeled product (e.g., [³H]ethanolamine or [³H]glycerol) from the substrate using liquid-liquid extraction or chromatography.

-

Quantification : Measure the radioactivity of the product phase using liquid scintillation counting.

-

Data Analysis : Calculate IC₅₀ values as described above.

-

4.2. In Vivo Behavioral Assessments

-

Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Surgery : Anesthetize a mouse or rat. Expose the sciatic nerve in one thigh and place loose ligatures around it until a brief twitch in the innervated muscle is observed.

-

Post-operative Care : Allow the animal to recover. The development of neuropathic pain symptoms, such as mechanical allodynia, typically occurs over several days.

-

Drug Administration : Administer the dual inhibitor (e.g., JZL195) or vehicle via the desired route (e.g., intraperitoneal injection).

-

Behavioral Testing : At a specified time post-administration (e.g., 2-4 hours), assess mechanical allodynia using von Frey filaments. Apply filaments of increasing bending force to the plantar surface of the hind paw and record the force at which the animal withdraws its paw.

-

Data Analysis : Compare the paw withdrawal threshold in the drug-treated group to the vehicle-treated group.

-

-

Protocol: Cannabinoid Tetrad Test

-

Drug Administration : Administer the test compound to mice.

-

Assessment : At the time of peak drug effect (e.g., 4 hours for JZL195), perform the following four tests in sequence:

-

Analgesia (Hot Plate Test) : Place the mouse on a surface maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).

-

Hypomotility (Open Field Test) : Place the mouse in an open arena and track its total distance traveled over a set period (e.g., 10 minutes).

-

Catalepsy (Bar Test) : Place the mouse's forepaws on a horizontal bar raised a few centimeters off the surface. Measure the time the mouse remains in this immobile posture.

-

Hypothermia : Measure the core body temperature using a rectal probe.

-

-

Data Analysis : Compare the results for each of the four measures between drug-treated and vehicle-treated groups.

-

4.3. Measurement of Brain Endocannabinoid Levels

-

Objective : To quantify the in vivo changes in AEA and 2-AG levels following inhibitor administration.

-

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Tissue Collection : Euthanize the animal at the desired time point after drug administration and rapidly dissect the brain region of interest. Immediately freeze the tissue (e.g., in liquid nitrogen) to prevent enzymatic degradation of lipids.

-

Lipid Extraction : Homogenize the tissue in a solvent mixture (e.g., chloroform/methanol/water) containing deuterated internal standards for AEA and 2-AG.

-

Purification : Perform a lipid extraction and purify the endocannabinoid-containing fraction, often using solid-phase extraction.

-

LC-MS Analysis : Inject the purified sample into a liquid chromatograph coupled to a mass spectrometer. The endocannabinoids are separated by chromatography and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios.

-

Data Analysis : Calculate the concentration of AEA and 2-AG in the tissue by comparing their peak areas to those of the known concentration of the internal standards.

-

Conclusion and Future Directions

Dual inhibition of FAAH and MAGL represents a compelling therapeutic strategy to harness the full potential of the endocannabinoid system. Preclinical evidence strongly suggests that this approach can produce robust analgesic and anti-inflammatory effects, potentially exceeding the efficacy of selective enzyme inhibition while maintaining a favorable safety profile compared to direct CB1 agonists. However, the complex effects on mood and anxiety highlight the need for further research to understand the nuanced consequences of simultaneously elevating multiple endocannabinoids.

Future research should focus on developing novel dual inhibitors with optimized pharmacokinetic and pharmacodynamic properties, exploring their efficacy in a wider range of disease models, and ultimately translating these promising preclinical findings into clinical trials. The continued investigation into the intricate crosstalk between the AEA and 2-AG signaling pathways will be paramount to fully realizing the therapeutic potential of this innovative approach.

References

- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels. | Semantic Scholar [semanticscholar.org]

Dual FAAH/MAGL Inhibition: A Technical Guide to Modulating Anandamide and 2-AG Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition on the levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). By targeting both major degradation enzymes of the endocannabinoid system, dual inhibitors like FAAH/MAGL-IN-3 (a conceptual representative for compounds like JZL195) offer a powerful tool to augment endocannabinoid signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: FAAH and MAGL in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Their signaling is tightly regulated by the activity of specific metabolic enzymes.

-

Fatty Acid Amide Hydrolase (FAAH) : This enzyme is the primary catabolic enzyme for AEA, hydrolyzing it into arachidonic acid and ethanolamine. FAAH can also metabolize 2-AG, though it is considered the principal regulator of AEA levels.[1][2]

-

Monoacylglycerol Lipase (MAGL) : MAGL is the main enzyme responsible for the degradation of 2-AG in the brain, breaking it down into arachidonic acid and glycerol.[3][4]

Inhibition of these enzymes presents a therapeutic strategy to enhance the natural signaling of AEA and 2-AG, potentially offering benefits in various pathological conditions with fewer side effects than direct cannabinoid receptor agonists.[5] Dual inhibition of both FAAH and MAGL can produce synergistic effects by elevating both endocannabinoids simultaneously.

Quantitative Effects of FAAH/MAGL Inhibition on Endocannabinoid Levels

The following tables summarize the quantitative changes in AEA and 2-AG levels observed in brain tissue following the administration of selective and dual FAAH/MAGL inhibitors in preclinical models.

Table 1: Effects of Selective FAAH and MAGL Inhibitors on Brain Endocannabinoid Levels

| Inhibitor Type | Compound | Dose | Model | Brain Region | Fold Increase in AEA | Fold Increase in 2-AG | Reference |

| Selective FAAH | PF-3845 | 10 mg/kg | Mouse | Whole Brain | >10-fold | No significant change | |

| Selective MAGL | JZL184 | 40 mg/kg | Mouse | Whole Brain | No significant change | 8- to 10-fold |

Table 2: Effects of Dual FAAH/MAGL Inhibition on Brain Endocannabinoid Levels

| Inhibitor Type | Compound | Dose | Model | Brain Region | Fold Increase in AEA | Fold Increase in 2-AG | Reference |

| Dual FAAH/MAGL | JZL195 | 20 mg/kg | Mouse | Whole Brain | Sustained elevation | Sustained 8- to 10-fold elevation | |

| Dual FAAH/MAGL | JZL184 + PF-3845 | 40 mg/kg + 10 mg/kg | Mouse | Whole Brain | Additive effects observed | Additive effects observed |

Experimental Protocols

This section details the methodologies for key experiments used to assess the impact of FAAH/MAGL inhibitors on endocannabinoid levels and enzyme activity.

In Vivo Inhibition of FAAH and MAGL

Objective: To evaluate the in vivo efficacy and duration of action of FAAH/MAGL inhibitors.

Protocol:

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Inhibitor Administration: The dual inhibitor (e.g., JZL195 at 20 mg/kg) or a combination of selective inhibitors (e.g., PF-3845 at 10 mg/kg and JZL184 at 40 mg/kg) is administered via intraperitoneal (i.p.) injection. A vehicle control (e.g., a mixture of PEG80, Tween 80, and saline) is administered to a separate cohort.

-

Time Course Analysis: Animals are euthanized at various time points post-injection (e.g., 1, 4, 10 hours) to assess the duration of enzyme inhibition and the corresponding changes in endocannabinoid levels.

-

Tissue Collection: Brains are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Measurement of Endocannabinoid Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the levels of AEA and 2-AG in brain tissue.

Protocol:

-

Lipid Extraction: Brain tissue is homogenized in a solvent mixture, typically chloroform:methanol:water, containing internal standards (deuterated AEA and 2-AG).

-

Phase Separation: The mixture is centrifuged to separate the organic and aqueous phases. The organic phase containing the lipids is collected.

-

Solid-Phase Extraction (SPE): The lipid extract is purified using SPE to isolate the endocannabinoids from other lipid species.

-

LC-MS Analysis: The purified samples are analyzed by LC-MS. The endocannabinoids are separated on a C18 column and detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: The concentration of each endocannabinoid is determined by comparing its peak area to that of the corresponding deuterated internal standard.

Enzyme Activity Assays

Objective: To measure the catalytic activity of FAAH and MAGL in brain homogenates.

Protocol:

-

Preparation of Brain Homogenates: Brain tissue is homogenized in a suitable buffer.

-

FAAH Activity Assay: The homogenate is incubated with a known concentration of AEA as a substrate. The reaction is stopped, and the amount of product (arachidonic acid) or the remaining substrate is quantified by LC-MS.

-

MAGL Activity Assay: Similarly, the homogenate is incubated with 2-AG as a substrate, and the product (arachidonic acid) or remaining substrate is measured.

-

Inhibitor Potency (IC50) Determination: To determine the potency of the inhibitors, the assays are performed in the presence of varying concentrations of the inhibitor. The IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Endocannabinoid signaling pathway and points of inhibition by a dual FAAH/MAGL inhibitor.

Caption: A generalized experimental workflow for assessing the in vivo effects of FAAH/MAGL inhibitors.

Caption: Logical relationship between different inhibitor types and their primary effects on endocannabinoid levels.

References

- 1. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characteristics of FAAH/MAGL-IN-3

FAAH/MAGL-IN-3, also identified as Compound 10, is a notable irreversible dual inhibitor of two key enzymes in the endocannabinoid system: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Its activity makes it a compound of interest for researchers in drug discovery and development, particularly for therapeutic areas where modulation of the endocannabinoid system is desirable. This guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its inhibitory activity and membrane permeability, along with detailed experimental protocols relevant to its characterization.

Core Structural and Physicochemical Properties

While the specific chemical structure, molecular formula, and molecular weight of this compound are not publicly available in the searched literature, its functional characteristics have been partially described. It is characterized as an irreversible inhibitor, suggesting it forms a stable, covalent bond with its target enzymes.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Mechanism of Action | Irreversible dual inhibitor of FAAH and MAGL | |

| Permeability | Low PAMPA (Parallel Artificial Membrane Permeability Assay) permeability |

Biological Activity

This compound has been evaluated for its inhibitory potency against both FAAH and MAGL, demonstrating a dual-action profile.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Source |

| Fatty Acid Amide Hydrolase (FAAH) | 179 nM | |

| Monoacylglycerol Lipase (MAGL) | 759 nM |

Signaling Pathway of Dual FAAH/MAGL Inhibition

The dual inhibition of FAAH and MAGL by this compound leads to an elevation in the levels of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects.

In Vitro Characterization of FAAH/MAGL-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of FAAH/MAGL-IN-3, a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). This document is intended for researchers, scientists, and drug development professionals working in the fields of endocannabinoid research, pharmacology, and medicinal chemistry.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary signaling molecules of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are tightly regulated by the hydrolytic enzymes FAAH and MAGL, respectively. Inhibition of these enzymes presents a promising therapeutic strategy for various pathological conditions by augmenting endogenous cannabinoid signaling. This compound has been identified as a dual inhibitor of both these key enzymes. This guide summarizes its in vitro inhibitory potency and the methodologies for its characterization.

Quantitative Data Summary

The inhibitory activity of this compound against its target enzymes, FAAH and MAGL, is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type | Permeability |

| This compound | FAAH | 179 | Irreversible | Low |

| MAGL | 759 | Irreversible | Low |

Data sourced from MedChemExpress product information, referencing Fulp et al., 2022.[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for the key in vitro assays used to characterize this compound. These protocols are based on standard methodologies employed in the field.

FAAH/MAGL Enzyme Inhibition Assay (Fluorometric Method)

This assay determines the inhibitory potency of a compound by measuring the reduction in the enzymatic hydrolysis of a fluorogenic substrate.

Materials:

-

Recombinant human FAAH or MAGL enzyme

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0 for FAAH; 10 mM Tris-HCl, pH 7.2 for MAGL)

-

Fluorogenic Substrate (e.g., AMC-arachidonoyl amide for FAAH; 4-Nitrophenyl acetate for MAGL)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations.

-

Enzyme Preparation: Dilute the stock solution of recombinant FAAH or MAGL enzyme in the appropriate assay buffer to the desired working concentration.

-

Assay Reaction:

-

In a 96-well black microplate, add the diluted this compound solutions.

-

Add the diluted enzyme solution to each well.

-

Include control wells containing enzyme and buffer (for 100% activity) and wells with buffer only (for background fluorescence).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm for AMC-based FAAH assay). Kinetic readings are typically taken over 30 minutes at 37°C.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based in vitro model used to predict the passive diffusion of a compound across a biological membrane, such as the blood-brain barrier.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).

-

Donor Plate Preparation: Prepare solutions of this compound at a known concentration in PBS (pH 7.4). Add these solutions to the wells of the donor plate.

-

Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a specified period (e.g., 4-18 hours).

-

Concentration Measurement: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

-

Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

*Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] *

Where:

-

CA(t) is the concentration in the acceptor well at time t

-

VA is the volume of the acceptor well

-

Area is the effective area of the membrane

-

t is the incubation time

-

CD(t) is the concentration in the donor well at time t

-

Visualizations

Endocannabinoid Signaling Pathway

The following diagram illustrates the role of FAAH and MAGL in the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the mechanism of action of a dual inhibitor like this compound.

Caption: Dual inhibition of FAAH and MAGL by this compound.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines the logical steps involved in determining the IC50 value of an inhibitor.

Caption: Workflow for determining the IC50 of this compound.

References

An In-Depth Technical Guide to FAAH/MAGL-IN-3 as a Tool for Studying Endocannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FAAH/MAGL-IN-3, a representative dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Its purpose is to serve as a critical tool for investigating the endocannabinoid system (ECS). This document outlines the mechanism of action, presents quantitative data on its effects, and offers detailed experimental protocols for its use in preclinical research.

Introduction to Endocannabinoid Signaling and Dual FAAH/MAGL Inhibition

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The two primary endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Their signaling is terminated through enzymatic hydrolysis by FAAH and MAGL, respectively.

Selective inhibition of either FAAH or MAGL has been a prominent strategy to amplify endocannabinoid signaling for therapeutic purposes. However, this approach only elevates either AEA or 2-AG. Dual inhibition of both FAAH and MAGL, for which a compound like JZL195 serves as a key example, offers a unique pharmacological tool. This simultaneous elevation of both AEA and 2-AG allows researchers to investigate the synergistic or distinct roles of these two key endocannabinoids.[1][2] This approach has been shown to produce a broader range of cannabinoid-like effects compared to selective inhibition of either enzyme alone.[1]

Mechanism of Action

Dual FAAH/MAGL inhibitors, such as JZL195, are designed to covalently and irreversibly inhibit both FAAH and MAGL. This dual action leads to a significant and sustained elevation of both AEA and 2-AG in the brain and peripheral tissues.[1][2] By preventing the degradation of these endocannabinoids, their concentration at the cannabinoid receptors (CB1 and CB2) is increased, leading to enhanced downstream signaling.

Signaling Pathway of Endocannabinoid Degradation and the Action of Dual Inhibitors

Caption: Endocannabinoid synthesis, retrograde signaling, and enzymatic degradation by FAAH and MAGL, with inhibition by a dual inhibitor.

Quantitative Data

The following tables summarize the quantitative effects of the dual FAAH/MAGL inhibitor JZL195, as well as the selective inhibitors PF-3845 (FAAH) and JZL184 (MAGL), on enzyme inhibition, endocannabinoid levels, and behavioral outcomes in rodents.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (nM) | Source |

| JZL195 | FAAH | 2 | |

| MAGL | 4 | ||

| PF-3845 | FAAH | ~0.7 | Data inferred from multiple sources |

| JZL184 | MAGL | ~8 | Data inferred from multiple sources |

Table 2: In Vivo Effects on Brain Endocannabinoid Levels in Mice

| Inhibitor (Dose, Route) | Time Post-Injection | Analyte | Fold Increase vs. Vehicle | Source |

| JZL195 (20 mg/kg, i.p.) | 4 h | Anandamide (AEA) | ~10-fold | |

| 4 h | 2-Arachidonoylglycerol (2-AG) | ~10-fold | ||

| PF-3845 (10 mg/kg, i.p.) | 2 h | Anandamide (AEA) | ~15-fold | |

| 2 h | 2-Arachidonoylglycerol (2-AG) | No significant change | ||

| JZL184 (40 mg/kg, i.p.) | 2 h | Anandamide (AEA) | No significant change | |

| 2 h | 2-Arachidonoylglycerol (2-AG) | ~11.4-fold (repeated dose) |

Table 3: Behavioral Effects in Mice

| Assay | Inhibitor (Dose, Route) | Effect | Source |

| Tail Immersion Test | JZL195 (20 mg/kg, i.p) | Significant antinociceptive effect | |

| PF-3845 (10 mg/kg, i.p.) | Antinociceptive effect | ||

| JZL184 (40 mg/kg, i.p.) | Antinociceptive effect | ||

| Catalepsy (Bar Test) | JZL195 (20 mg/kg, i.p) | Robust catalepsy | |

| PF-3845 (10 mg/kg, i.p.) | No catalepsy | ||

| JZL184 (40 mg/kg, i.p.) | No catalepsy | ||

| Locomotor Activity (Open Field) | JZL195 (20 mg/kg, i.p) | Hypomotility | |

| PF-3845 (10 mg/kg, i.p.) | No significant effect | ||

| JZL184 (40 mg/kg, i.p.) | Hypomotility |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to study the effects of dual FAAH/MAGL inhibitors.

Experimental Workflow for In Vivo Studies

References

Preclinical Profile of Dual FAAH/MAGL Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a myriad of physiological processes, including pain, inflammation, mood, and memory. The two primary endocannabinoid ligands, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. Pharmacological inhibition of these enzymes elevates endogenous cannabinoid levels, offering a therapeutic strategy with the potential for fewer side effects than direct cannabinoid receptor agonists. Dual inhibition of both FAAH and MAGL has emerged as a promising approach to synergistically enhance endocannabinoid signaling, potentially leading to greater efficacy in various pathological conditions. This technical guide provides an in-depth overview of the preclinical data on dual FAAH/MAGL inhibitors, focusing on their pharmacological properties, in vivo efficacy, and the experimental methodologies used for their evaluation.

Quantitative Data on Dual FAAH/MAGL Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of representative dual FAAH/MAGL inhibitors from preclinical studies.

Table 1: In Vitro Inhibitory Potency of Dual FAAH/MAGL Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Species | Source |

| JZL195 | FAAH | 2 | Mouse | [1] |

| MAGL | 4 | Mouse | [1] | |

| FAAH | ~10-100 | Rat, Human | ||

| MAGL | ~10-100 | Rat, Human | ||

| AKU-005 | FAAH | 63 | Rat | [2] |

| FAAH | 389 | Human | [2] | |

| MAGL | 0.2 - 1.1 | Mouse | [3] |

Table 2: In Vivo Efficacy of JZL195 in Preclinical Models

| Model | Species | Dose (mg/kg, i.p.) | Effect | Source |

| Neuropathic Pain (CCI) | Mouse | 18 | Significant increase in mechanical withdrawal threshold | |

| 3, 18 | Significant decrease in cold allodynia | |||

| Inflammatory Pain (Acetic Acid Writhing) | Mouse | 5, 10, 20 | Dose-dependent antinociception | |

| Visceral Pain (Colorectal Distension) | Rat | 5, 10, 20 | Dose-dependent antinociception | |

| Migraine (Nitroglycerin-induced) | Rat | 3 | Significant reduction in trigeminal hyperalgesia | |

| Cannabinoid Tetrad | Mouse | 20 | Induced analgesia, catalepsy, and hypomotility |

Table 3: In Vivo Effects of Dual FAAH/MAGL Inhibitors on Endocannabinoid Levels

| Compound | Species | Dose (mg/kg, i.p.) | Tissue | Change in AEA | Change in 2-AG | Source |

| JZL195 | Rat | 15 | Nucleus Accumbens | Significant Increase | Significant Increase | |

| 15 | Striatum | Significant Increase | Significant Increase | |||

| 15 | Hippocampus | Significant Increase | Significant Increase | |||

| 15 | Prefrontal Cortex | Significant Increase | Significant Increase | |||

| AKU-005 | Rat | 0.5 | Meninges, Trigeminal Ganglia, Brain | No significant change | No significant change |

Experimental Protocols

Detailed methodologies for key experiments cited in preclinical studies of dual FAAH/MAGL inhibitors are provided below.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of inhibitors against FAAH, MAGL, and other serine hydrolases in a complex biological sample.

Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the catalytic serine of active hydrolases. In a competitive assay, the proteome is pre-incubated with an inhibitor, followed by incubation with a broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh). The inhibitor's potency is determined by its ability to block probe labeling of the target enzyme, which is visualized and quantified by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.

Detailed Protocol:

-

Proteome Preparation: Harvest tissues (e.g., brain, liver) from rodents and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a proteome lysate. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Inhibitor Incubation: Aliquot the proteome and pre-incubate with a range of concentrations of the dual FAAH/MAGL inhibitor (or vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Probe Labeling: Add a fluorescently tagged serine hydrolase activity-based probe (e.g., FP-TAMRA) to each reaction and incubate for a specific duration (e.g., 30 minutes) at room temperature.

-

SDS-PAGE: Quench the labeling reaction by adding a 2x Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the bands corresponding to FAAH and MAGL will decrease with increasing inhibitor concentration. Quantify the band intensities using densitometry software.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cannabinoid Tetrad Test

Objective: To assess the cannabimimetic activity of a compound in rodents. The tetrad consists of four components: analgesia, hypothermia, catalepsy, and hypomotility.

Detailed Protocol:

-

Acclimation: Acclimate the animals (typically mice) to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer the dual FAAH/MAGL inhibitor via the desired route (e.g., intraperitoneal injection).

-

Analgesia (Hot Plate Test):

-

Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Start a timer and observe the animal for nociceptive responses, such as hind paw licking or jumping.

-

Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

-

Hypothermia:

-

Measure the rectal temperature of the mouse using a digital thermometer with a lubricated probe before and at specified time points after drug administration.

-

-

Catalepsy (Bar Test):

-

Place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface.

-

Measure the time the mouse remains immobile in this position. A trial is typically considered complete if the mouse remains immobile for a predetermined duration (e.g., 20 seconds).

-

-

Hypomotility (Open Field Test):

-

Place the mouse in the center of an open field arena.

-

Record the locomotor activity (e.g., distance traveled, line crossings) over a specified period (e.g., 10-30 minutes) using an automated tracking system.

-

Orofacial Formalin Test

Objective: To assess nociceptive responses in a model of trigeminal inflammatory pain.

Detailed Protocol:

-

Acclimation: Place the rat in a clear observation chamber for at least 30 minutes to acclimate.

-

Drug Administration: Administer the dual FAAH/MAGL inhibitor prior to the formalin injection.

-

Formalin Injection: Inject a dilute formalin solution (e.g., 1.5-5%) subcutaneously into the upper lip region.

-

Behavioral Observation: Immediately after the injection, record the cumulative time the animal spends rubbing and grooming the injected area with its forepaws. The observation period is typically divided into two phases: an early, acute phase (e.g., 0-5 minutes) and a late, tonic phase (e.g., 15-40 minutes).

Von Frey Test for Mechanical Allodynia

Objective: To measure the mechanical withdrawal threshold in rodent models of neuropathic or inflammatory pain.

Detailed Protocol:

-

Acclimation: Place the animal on an elevated mesh platform within a clear enclosure and allow it to acclimate for at least 30 minutes.

-

Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

-

Response Assessment: A positive response is recorded when the animal briskly withdraws its paw upon filament application.

-

Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dual FAAH/MAGL Inhibition

Dual inhibition of FAAH and MAGL leads to the accumulation of their respective substrates, AEA and 2-AG. These endocannabinoids then act primarily on cannabinoid receptor 1 (CB1), a G-protein coupled receptor highly expressed in the central and peripheral nervous systems. Activation of presynaptic CB1 receptors leads to the inhibition of neurotransmitter release, which is a key mechanism underlying the analgesic and other central effects of these inhibitors.

Caption: Signaling cascade initiated by dual FAAH/MAGL inhibition.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a dual FAAH/MAGL inhibitor in a preclinical pain model.

Caption: Workflow for preclinical in vivo efficacy assessment.

Conclusion

Preclinical studies on dual FAAH/MAGL inhibitors have demonstrated their potential as a promising therapeutic strategy for a range of conditions, particularly for the management of pain. By elevating the levels of both AEA and 2-AG, these compounds can produce robust analgesic effects in various animal models. The detailed experimental protocols provided in this guide serve as a resource for researchers designing and interpreting preclinical studies in this area. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these dual inhibitors and to explore their therapeutic potential in other neurological and inflammatory disorders.

References

The Endocannabinoid System: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Components, Signaling Pathways, and Investigative Methodologies of a Key Physiological Regulator.

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial modulatory role in a vast array of physiological processes. Its influence extends from synaptic transmission and neuroplasticity to inflammation, pain perception, appetite, and mood. This intricate system, comprising cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, has emerged as a significant target for therapeutic intervention across a spectrum of diseases. This technical guide provides a detailed overview of the core functions of the ECS, standardized experimental protocols for its investigation, and quantitative data to support researchers, scientists, and drug development professionals in this dynamic field.

Core Components of the Endocannabinoid System

The fundamental elements of the endocannabinoid system are the cannabinoid receptors (CB1 and CB2), the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

Cannabinoid Receptors: Gateways of a Complex System

The actions of endocannabinoids are primarily mediated by two G protein-coupled receptors (GPCRs):

-

Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, particularly in the hippocampus, basal ganglia, cerebellum, and cortex, CB1 receptors are among the most abundant GPCRs in the brain.[1] Their activation is largely responsible for the psychoactive effects of cannabinoids and they play a key role in modulating neurotransmitter release.[1]

-

Cannabinoid Receptor 2 (CB2): Primarily found in the peripheral nervous system, especially on immune cells, CB2 receptors are integral to modulating inflammatory and immune responses.[1]

Table 1: Ligand Binding Affinities (Ki) for Human Cannabinoid Receptors

| Ligand | Receptor | Ki (nM) |

| Anandamide (AEA) | CB1 | 89.7 |

| CB2 | 371 | |

| 2-Arachidonoylglycerol (2-AG) | CB1 | 472 |

| CB2 | 1400 | |

| Δ⁹-Tetrahydrocannabinol (THC) | CB1 | 10 |

| CB2 | 24 | |

| CP55,940 (Synthetic Agonist) | CB1 | 0.58 |

| CB2 | 0.68 | |

| Rimonabant (SR141716A - CB1 Antagonist) | CB1 | 1.98 |

| CB2 | >1000 |

Note: Ki values can vary depending on the assay conditions and cell types used.

Endocannabinoids: The Body's Own Cannabinoids

Endocannabinoids are endogenous lipids that act as signaling molecules. The two most well-characterized endocannabinoids are:

-

Anandamide (N-arachidonoylethanolamine, AEA): Often referred to as the "bliss molecule," AEA is a partial agonist at both CB1 and CB2 receptors and is involved in regulating mood, appetite, and memory.

-

2-Arachidonoylglycerol (2-AG): The most abundant endocannabinoid in the brain, 2-AG is a full agonist at both CB1 and CB2 receptors and plays a critical role in retrograde signaling at synapses.

Metabolic Enzymes: The Regulators of Endocannabinoid Tone

The levels and duration of action of endocannabinoids are tightly controlled by specific enzymes:

-

Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of anandamide.

-

Monoacylglycerol Lipase (MAGL): The main enzyme that breaks down 2-AG.

Table 2: Enzyme Kinetic Parameters for Human FAAH and MAGL

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| FAAH | Anandamide | 4-10 | 15.9 ± 2 |

| MAGL | 2-Arachidonoylglycerol | 2-15 | ~1800 |

Note: Km and Vmax values can vary based on experimental conditions and enzyme source.

Core Signaling Pathways of the Endocannabinoid System

The endocannabinoid system primarily functions through retrograde signaling, a unique form of synaptic communication where signaling molecules are released from the postsynaptic neuron to act on the presynaptic neuron. This process provides a negative feedback mechanism to regulate neurotransmitter release.

Key Experimental Protocols for Investigating the Endocannabinoid System

A variety of well-established experimental protocols are utilized to investigate the different components and functions of the ECS.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a ligand for cannabinoid receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the cannabinoid receptor of interest (e.g., HEK293 cells transfected with CB1 or CB2).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM EGTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add the following to each well:

-

Receptor membranes (5-20 µg of protein).

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) at a concentration near its Kd.

-

Varying concentrations of the unlabeled test compound.

-

For total binding, add binding buffer instead of the test compound.

-

For non-specific binding, add a high concentration of an unlabeled ligand.

-

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Initial Assessment of FAAH/MAGL-IN-3 Cytotoxicity: A Technical Guide

Disclaimer: As of the latest literature review, specific cytotoxic data for a compound designated "FAAH/MAGL-IN-3" is not publicly available. This guide has been constructed using the well-characterized dual FAAH/MAGL inhibitor, JZL195 , as a representative molecule. The experimental protocols and potential signaling pathways described herein are generally applicable for the initial cytotoxic assessment of novel dual FAAH/MAGL inhibitors.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the initial assessment of the cytotoxic potential of dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors.

Quantitative Data Presentation

While direct cytotoxicity data (e.g., IC50 values from cell viability assays) for JZL195 is not extensively reported in public literature, its potent inhibitory activity against the target enzymes is well-documented. This information is crucial for designing cytotoxicity studies, as it provides a range for relevant concentration-response experiments.

| Compound | Target Enzyme | IC50 (nM) | Assay System |

| JZL195 | Fatty Acid Amide Hydrolase (FAAH) | 2 | Recombinant COS7 cells/mouse brain membranes[1] |

| JZL195 | Monoacylglycerol Lipase (MAGL) | 4 | Recombinant COS7 cells/mouse brain membranes[1] |

Table 1: In vitro enzymatic inhibitory potency of JZL195.

In vivo studies have shown a lack of overt signs of toxicity or lethality in mice chronically treated with JZL195, suggesting a potentially favorable in vivo toxicity profile.[2] However, in vitro cytotoxicity should be thoroughly evaluated to identify any cell-type-specific adverse effects.

Experimental Protocols

A standard method for assessing the in vitro cytotoxicity of a small molecule inhibitor is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

- Culture a relevant cell line (e.g., HEK293, SH-SY5Y for neuronal toxicity, or a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well.

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the test compound (e.g., this compound or JZL195) in a suitable solvent, such as DMSO.

- Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations for testing. It is advisable to test a broad range of concentrations initially (e.g., from 0.01 µM to 100 µM).

- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

- Include control wells:

- Vehicle control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compound dilutions.

- Untreated control: Cells in culture medium only.

- Positive control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

- Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

- Carefully remove the medium from each well.

- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

- Gently shake the plate for 5-10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Subtract the average absorbance of the blank wells (medium only) from all other readings.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control:

- % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using a suitable software.

Visualization of Pathways and Workflows

Signaling Pathway of Dual FAAH/MAGL Inhibition

The primary mechanism of action for a dual FAAH/MAGL inhibitor is the simultaneous blockade of the two major enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3] This leads to an elevation of these endocannabinoids, which then act on cannabinoid receptors (CB1 and CB2) and other targets to elicit various physiological effects.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for the initial assessment of a compound's cytotoxicity in a cell-based assay.

References

- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]